molecular formula C12H8BrNO3 B2622788 6-(4-Bromophenoxy)pyridine-3-carboxylic acid CAS No. 954267-63-1

6-(4-Bromophenoxy)pyridine-3-carboxylic acid

Cat. No.: B2622788
CAS No.: 954267-63-1
M. Wt: 294.104
InChI Key: XMNNOJOUWGQFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenoxy)pyridine-3-carboxylic acid (CAS: 954267-63-1) is a nicotinic acid (pyridine-3-carboxylic acid) derivative with a 4-bromophenoxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₈BrNO₃, and it is characterized by a carboxylic acid group at position 3 and a brominated phenoxy group at position 5.

This compound is utilized in pharmaceutical and agrochemical research as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

IUPAC Name

6-(4-bromophenoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNNOJOUWGQFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 4-bromophenol with 3-cyanopyridine in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromophenoxy Group

The bromine atom undergoes substitution reactions under mild conditions due to electron-withdrawing effects from the pyridine ring.

Reaction TypeReagents/ConditionsProductsYield (%)Ref.
SNAr with aminesDMF, K₂CO₃, 80°C, 12h6-(4-aminophenoxy)pyridine-3-carboxylic acid78
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°CBiaryl derivatives65-82

Key findings:

  • Reaction rates increase with electron-deficient coupling partners (TOF = 12 h⁻¹)

  • Steric hindrance from carboxylic acid reduces para-substitution selectivity (ortho:para = 1:3.2)

Carboxylic Acid Derivative Formation

The -COOH group participates in classical acid reactions with modified kinetics due to conjugation effects :

Table 2: Acylation reactions

Derivative TypeReagentsConditionsStability (Tₘ)
Methyl esterSOCl₂/MeOHReflux, 4h182°C
AmideDCC/DMAPRT, 24h>250°C
Acid chloridePCl₅0°C, 1hN/A

Notable observations:

  • Esterification proceeds with 92% conversion but requires acid scavengers

  • Amide derivatives show enhanced crystallinity (PXRD ΔFWHM = 0.12°)

Decarboxylative Coupling Reactions

Photoredox-mediated decarboxylation enables C-C bond formation :

Figure 1: Catalytic cycle for metallaphotoredox reactions

text
[Ir]³⁺ + hν → [Ir]³⁺* [Ir]³⁺* + RCOO⁻ → [Ir]²⁺ + RCOO• RCOO• → R• + CO₂ R• + Ar-X → R-Ar (X = Br, Cl)

Experimental conditions:

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (3 mol%)

  • NiCl₂·glyme (5 mol%)

  • Blue LED, 24h → 85% yield

Pyridine Ring Modifications

Electrophilic substitution occurs preferentially at C-2 and C-6 positions:

Table 3: Electrophilic reactions

ReactionReagentsProductsRegioselectivity
NitrationHNO₃/H₂SO₄2-nitro-6-(4-bromophenoxy)pyridine-3-carboxylic acid4:1 (C2:C6)
SulfonationSO₃/DCEPyridinesulfonic acid derivatives3:1 (C6:C2)

Mechanistic insights:

  • Nitration proceeds through Wheland intermediate with ΔG‡ = 18.3 kcal/mol

  • Sulfur trioxide complexation alters charge distribution (DFT Δq = +0.32e)

Redox Transformations

Controlled reduction pathways have been characterized :

Reduction sequences:

  • LiAlH₄ reduces -COOH → -CH₂OH (75% yield)

  • Subsequent H₂/Pd-C hydrogenation of pyridine → piperidine (58% yield)

Oxidation studies show:

  • KMnO₄ oxidizes methyl groups to -COOH (when present)

  • TBHP initiates radical chain reactions at bromophenoxy group

Supramolecular Interactions

X-ray crystallography reveals three primary interaction modes :

Figure 2: Packing diagram showing

  • π-π stacking (3.4Å between pyridine rings)

  • Br···O halogen bonds (2.9Å)

  • Carboxylic acid dimers (R₂²(8) motif)

These interactions enable applications in:

  • Metal-organic frameworks (BET surface area = 890 m²/g)

  • Pharmaceutical cocrystals (Δsolubility = +300%)

Scientific Research Applications

Pharmaceutical Development

The compound serves as a vital intermediate in the synthesis of various pharmaceuticals, especially in anti-cancer drug development. Its unique structure allows for modifications that enhance biological activity.

Case Study: Anti-Cancer Activity

Research has shown that derivatives of pyridine-3-carboxylic acids exhibit potent anti-cancer properties. For instance, compounds structurally related to 6-(4-bromophenoxy)pyridine-3-carboxylic acid have been evaluated for their effects on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

Table 1: Anti-Cancer Activity of Pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7168.78Induces apoptosis via G1 phase arrest
Related compound AT-24257.87Cell cycle arrest at G1 phase
Related compound BA549200.00Inhibits kinase activity

Agricultural Chemicals

In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its selective action allows for targeting specific plant species while minimizing environmental impact.

Case Study: Herbicidal Activity

Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of certain weed species without adversely affecting crop plants.

Table 2: Herbicidal Efficacy

Compound NameTarget Weed SpeciesEffective Concentration (g/ha)Mode of Action
This compoundAmaranthus retroflexus0.5Inhibition of photosynthesis
Related compound CEchinochloa crus-galli0.75Disruption of cell division

Material Science

The compound is also explored in material science for its potential to create advanced materials such as polymers and coatings. Its chemical structure imparts desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Research has focused on incorporating this compound into polymer matrices to enhance mechanical properties and durability.

Table 3: Properties of Polymers Containing Pyridine Derivatives

Polymer TypeAdditive UsedThermal Stability (°C)Mechanical Strength (MPa)
PolypropyleneThis compound18030
Polyvinyl chlorideRelated compound D17528

Biochemical Research

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding, aiding in the understanding of various biochemical pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

Research has indicated that derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways relevant to disease states.

Table 4: Enzyme Inhibition Studies

Enzyme TargetCompound NameIC50 (µM)
CyclooxygenaseThis compound50
Protein KinaseRelated compound E30

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid (CAS: 1242015-22-0)
  • Structure: Features a 4-bromophenyl (instead of phenoxy) group at position 6 and a methyl group at position 2.
  • Key Differences: The phenyl group lacks the oxygen atom present in the phenoxy group, reducing polarity and hydrogen-bonding capacity.
  • Applications : Reported as a building block in kinase inhibitor synthesis .
4-Bromo-6-methyl-3-pyridinecarboxylic acid (CAS: 1060805-96-0)
  • Structure : Bromine at position 4 and a methyl group at position 6.
  • Key Differences: Bromine’s position (4 vs. 6) alters electronic distribution, influencing reactivity in nucleophilic substitutions. Lower molecular weight (C₇H₆BrNO₂) compared to the target compound.
  • Applications : Used in synthesizing anticancer and antiviral agents .
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • Structure : Chlorine substituent at the 3-position of the phenyl ring and a ketone group at position 2.
  • Key Differences: Chlorine’s smaller size and higher electronegativity compared to bromine may reduce hydrophobic interactions.
  • Applications : Explored in inflammation and cancer research .

Core Structure Variations

4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 2060037-41-2)
  • Structure : Pyrrolidine core with bromophenylmethyl and trifluoromethyl groups.
  • Key Differences :
    • The pyrrolidine ring replaces pyridine, altering conformational flexibility and basicity.
    • The trifluoromethyl group enhances metabolic stability.
  • Applications : Investigated in CNS drug discovery .
6-[(4-Chlorophenyl)amino]pyridine-3-carboxylic acid
  • Structure: Amino-linked chlorophenyl group at position 6.
  • Key Differences: The amino group increases solubility but reduces steric bulk compared to phenoxy. Chlorine’s electronic effects differ from bromine.
  • Applications: Potential use in antidiabetic agents .

Physicochemical and Reactivity Comparison

Compound Molecular Weight Substituents logP (Predicted) Key Reactivity
6-(4-Bromophenoxy)pyridine-3-carboxylic acid 306.1 g/mol 4-Br-phenoxy, COOH ~2.5 Bromine enables cross-coupling; COOH allows salt formation .
4-Bromo-6-methyl-3-pyridinecarboxylic acid 232.0 g/mol 4-Br, 6-CH₃, COOH ~1.8 Bromine at position 4 facilitates functionalization; methyl enhances stability .
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 265.7 g/mol 3-Cl-phenyl, 2-keto, COOH ~1.2 Ketone participates in redox reactions; chlorine moderates reactivity .

Biological Activity

6-(4-Bromophenoxy)pyridine-3-carboxylic acid is an organic compound characterized by its unique structural features, which include a bromophenoxy group and a carboxylic acid functional group attached to a pyridine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C12H8BrNO3
  • Molecular Weight : Approximately 294.1 g/mol

The presence of functional groups such as the carboxylic acid and bromophenoxy moiety enhances the compound's reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression, potentially acting as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural features suggest potential interactions with biological targets that could influence cellular pathways related to cancer and inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Bromopyridine-3-carboxylic acidLacks phenoxy groupLess versatile due to absence of additional functional groups
2-Phenoxypyridine-3-carboxylic acidLacks bromine atomMay exhibit different reactivity due to absence of halogen
4-(Bromophenyl)-pyridine-3-carboxylic acidContains bromine but lacks phenoxy functionalityDifferent electronic properties affecting reactivity

The combination of both bromophenoxy and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that derivatives of pyridine compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These studies suggest that the presence of electron-withdrawing groups at specific positions on the aromatic ring is crucial for enhancing biological activity .
  • Enzyme Interaction Studies : Research has indicated that certain pyridine derivatives can selectively inhibit enzymes related to cancer progression. For example, compounds exhibiting strong hydrophobic interactions with receptor amino acids have shown promise in preclinical models .
  • Antimicrobial Activity : Pyridine compounds have also been evaluated for their antimicrobial properties against various pathogens. The results indicate that certain derivatives possess significant antimicrobial activity, suggesting potential applications in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Bromophenoxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : A common approach involves coupling 4-bromophenol with a pyridine-3-carboxylic acid derivative. For example, nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed to attach the bromophenoxy group to the pyridine ring. Optimization includes:

  • Catalysts : Palladium or copper catalysts (e.g., CuI for SNAr) .
  • Solvents : Polar aprotic solvents like DMF or toluene under reflux .
  • Purification : Gradient elution via HPLC or recrystallization to achieve >95% purity .
    • Key Metrics : Monitor reaction progress via TLC or LC-MS, and confirm final purity using NMR (¹H/¹³C) and elemental analysis.

Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and computational methods?

  • Methodological Answer :

  • Structural Analysis : Single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in similar brominated pyridine derivatives .
  • Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) confirm functional groups.
  • Computational Studies : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .

Q. What are the recommended protocols for evaluating the solubility and stability of this compound in aqueous and organic media?

  • Methodological Answer :

  • Solubility : Use shake-flask methods with buffers (pH 1–13) and solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare DFT-predicted activation energies with experimental Arrhenius plots for SNAr reactions. Adjust computational models (e.g., solvent effects via COSMO-RS) to align with observed rates .
  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track hydrolysis pathways and validate mechanisms .

Q. How can the antifungal activity of this compound derivatives be systematically evaluated, and what methodological controls are essential for accurate assessment?

  • Methodological Answer :

  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Candida albicans or Aspergillus fumigatus using microdilution protocols .
  • Controls : Include fluconazole as a positive control and solvent-only (e.g., DMSO) as a negative control.
  • Cytotoxicity : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assays to rule off-target effects .

Q. What experimental and computational approaches are suitable for analyzing the compound’s potential as a kinase inhibitor in cancer research?

  • Methodological Answer :

  • Enzyme Assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
  • Molecular Docking : Simulate binding modes with AutoDock Vina; validate via mutagenesis studies (e.g., Ala-scanning of ATP-binding pockets) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to correlate substituent effects with IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
  • Reproducibility Tests : Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Batch Variability : Analyze purity and stereochemistry of the compound across suppliers using chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.